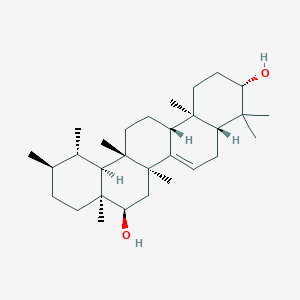

(3beta,16alpha)-7-Baurene-3,16-diol

Description

Significance of Pentacyclic Triterpenoids in Chemical Biology

Pentacyclic triterpenoids, characterized by a skeleton of five fused rings, represent a major subgroup of triterpenoids. They are of significant interest in chemical biology due to their vast range of pharmacological activities. These activities include anti-inflammatory, antioxidant, antiviral, and anticancer properties. Compounds such as ursolic acid and oleanolic acid are well-known examples that have been extensively studied for their therapeutic potential. The rigid, polycyclic structure of these molecules provides a unique scaffold that can interact with various biological targets, including enzymes and receptors, making them valuable lead compounds in drug discovery.

Overview of Bauerenol-Type Triterpenoids

Bauerenol (B1667763) is a pentacyclic triterpene alcohol with a characteristic steroid-like nucleus. ontosight.ai It is found in various plant species and is a component of the waxy coatings on leaves and stems, where it may play a role in protecting the plant. ontosight.ai Bauerenol and its derivatives, collectively known as bauerane-type triterpenoids, are characterized by the bauerane skeleton. mdpi.com Research into this subclass has revealed notable biological activities. For instance, bauerenol acetate (B1210297), an acetylated derivative of bauerenol, has demonstrated antitrypanosomal activity, suggesting it may interfere with the cholesterol metabolism of the parasite. researchgate.netnih.govnih.gov The bauerenol scaffold is considered a "privileged structure," meaning it is a molecular framework that is able to bind to multiple biological targets, thus making its derivatives promising candidates for further investigation and development in medicinal chemistry. researchgate.netnih.govnih.gov

Rationale for Academic Research on 16alpha-Hydroxybauerenol

16alpha-Hydroxybauerenol, which is also referred to in scientific literature as Bauer-7-ene-3β,16α-diol, is a naturally occurring hydroxylated derivative of bauerenol. medchemexpress.commedchemexpress.com The primary rationale for its academic study stems from its identity as a distinct natural product with inherent biological activity. The exploration of novel natural compounds is a cornerstone of drug discovery, as they provide new chemical entities with the potential for unique mechanisms of action.

This compound has been isolated from plants such as Tussilago farfara (coltsfoot) and Petasites tricholobus. medchemexpress.com Initial research has indicated that 16alpha-Hydroxybauerenol possesses antibacterial properties, showing activity against Escherichia coli. medchemexpress.com This finding alone provides a strong impetus for further investigation, given the persistent global challenge of antibiotic resistance. The presence of the additional hydroxyl group at the 16-alpha position on the bauerenol framework distinguishes it from its parent compound and may be crucial to its biological activity. Academic research is therefore focused on fully characterizing its biological properties, understanding its mechanism of action, and evaluating its potential as a scaffold for the development of new therapeutic agents.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 16alpha-Hydroxybauerenol.

| Property | Value |

| Chemical Formula | C30H50O2 |

| Molecular Weight | 442.71 g/mol |

| IUPAC Name | (1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-1-(propan-2-yl)-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydro-1H-cyclopenta[a]chrysen-1-ol |

| CAS Number | 214351-30-1 |

Research Findings on Biological Activity

Detailed research has begun to uncover the biological potential of bauerenol-type triterpenoids, including 16alpha-Hydroxybauerenol.

| Compound | Biological Activity | Organism/Cell Line | Key Findings |

| 16alpha-Hydroxybauerenol | Antibacterial | Escherichia coli | Exhibits medium antibacterial activity. medchemexpress.com |

| Bauerenol Acetate | Antitrypanosomal | Trypanosoma brucei | Shows inhibitory activity, potentially by disrupting cholesterol metabolism in the parasite. researchgate.netnih.govnih.gov |

Table of Compounds

Properties

IUPAC Name |

4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,7,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picene-3,8-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)21-9-10-22-26(3,4)23(31)13-15-27(22,5)20(21)12-16-29(30,7)25(28)19(18)2/h9,18-20,22-25,31-32H,10-17H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBGODIKJNCIHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(CC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1C)C)C)O)(C)C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (3beta,16alpha)-7-Baurene-3,16-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

214351-30-1 | |

| Record name | (3beta,16alpha)-7-Baurene-3,16-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

282 - 285 °C | |

| Record name | (3beta,16alpha)-7-Baurene-3,16-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Discovery, Isolation, and Natural Occurrence of 16alpha Hydroxybauerenol

Botanical Sources and Distribution

16alpha-Hydroxybauerenol is a naturally occurring compound that has been isolated from a select group of plants within the Asteraceae family, commonly known as the daisy family. Its presence has been confirmed in the following species:

Tussilago farfara L., commonly known as coltsfoot, is a perennial herbaceous plant that has been a subject of phytochemical research. Scientific investigations into the chemical constituents of the dried flower buds of Tussilago farfara L. have led to the successful isolation of 16alpha-Hydroxybauerenol. medchemexpress.com This discovery has contributed to the broader understanding of the complex array of triterpenoids present in this plant species.

The compound 16alpha-Hydroxybauerenol has also been isolated from Petasites tricholobus, another member of the Compositae (Asteraceae) family. medchemexpress.com Research focusing on the rhizomes of this plant has been particularly fruitful, yielding various triterpenoids, including 16alpha-Hydroxybauerenol. A significant study in this area was conducted by Xie et al. (2005), which detailed the isolation and structural elucidation of novel triterpenoids from this plant source. medchemexpress.comresearchgate.netmedchemexpress.com

To date, the documented natural occurrence of 16alpha-Hydroxybauerenol is primarily limited to Tussilago farfara L. and Petasites tricholobus. Ongoing phytochemical screening of other plant species, particularly within the Asteraceae family, may reveal a wider distribution of this compound in the plant kingdom.

Methodologies for Extraction from Plant Materials

The extraction of 16alpha-Hydroxybauerenol from its botanical sources is the initial and crucial step for its isolation. The general procedure involves the use of organic solvents to separate the compound from the plant matrix. A representative method for extracting triterpenoids from plants like Tussilago farfara involves the following steps:

Drying and Pulverization : The plant material, such as the flower buds of Tussilago farfara L., is first dried to remove moisture and then ground into a fine powder to increase the surface area for solvent extraction.

Solvent Extraction : The powdered plant material is then subjected to extraction with a polar solvent, typically methanol (B129727), often under reflux conditions to enhance the extraction efficiency. This process is usually repeated multiple times to ensure the maximum yield of the crude extract. sci-hub.box

Solvent Evaporation : The resulting organic solvent containing the extracted compounds is evaporated under reduced pressure to yield a concentrated crude extract. sci-hub.box

Solvent Partitioning : The crude extract is then suspended in water and partitioned with a solvent of intermediate polarity, such as ethyl acetate (B1210297). This step helps to separate compounds based on their solubility, with triterpenoids like 16alpha-Hydroxybauerenol typically partitioning into the ethyl acetate layer. sci-hub.box

| Step | Description | Purpose |

| 1 | Drying and Pulverization | To prepare the plant material for efficient extraction. |

| 2 | Solvent Extraction (e.g., with Methanol) | To dissolve the target compounds from the plant matrix. |

| 3 | Solvent Evaporation | To concentrate the extracted compounds. |

| 4 | Solvent Partitioning (e.g., with Ethyl Acetate) | To perform a preliminary separation of compounds based on polarity. |

Chromatographic Techniques for Isolation and Purification

Following extraction, chromatographic techniques are indispensable for the isolation and purification of 16alpha-Hydroxybauerenol from the complex mixture of compounds present in the crude extract.

Column chromatography is a fundamental and widely used technique for the separation of individual chemical compounds from a mixture. For the isolation of 16alpha-Hydroxybauerenol, a typical column chromatography procedure would involve:

Stationary Phase : Silica (B1680970) gel is commonly used as the stationary phase, packed into a glass column. sci-hub.box

Mobile Phase : A gradient solvent system is employed as the mobile phase to elute the compounds from the column. A common gradient system for separating triterpenoids is a mixture of petroleum ether and acetone, with the polarity of the mixture being gradually increased. sci-hub.box

Fraction Collection : As the mobile phase flows through the column, the separated compounds are collected in sequential fractions.

Analysis : The composition of each fraction is monitored using techniques such as Thin-Layer Chromatography (TLC). Fractions containing the pure compound are then combined.

The separation on the column is based on the differential adsorption of the compounds onto the stationary phase and their solubility in the mobile phase. Less polar compounds will travel down the column more quickly with a non-polar mobile phase, while more polar compounds will be retained on the polar silica gel for longer.

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase | Gradient of Petroleum Ether and Acetone |

| Principle of Separation | Differential adsorption and solubility |

| Monitoring Technique | Thin-Layer Chromatography (TLC) |

Preparative High-Performance Liquid Chromatography (HPLC)

For the purification of 16alpha-Hydroxybauerenol, a preparative HPLC method would typically follow initial fractionation by other chromatographic techniques. A hypothetical, yet scientifically grounded, preparative HPLC protocol for the final purification of 16alpha-Hydroxybauerenol from a partially purified fraction is detailed below.

The fraction containing 16alpha-Hydroxybauerenol would first be dissolved in a suitable solvent, such as methanol. This solution is then injected onto a preparative reversed-phase C18 column. The separation would be achieved using a gradient elution system. For instance, the mobile phase could start with a higher proportion of water and gradually increase the concentration of methanol or acetonitrile. This change in solvent polarity allows for the sequential elution of compounds based on their hydrophobicity, with more polar compounds eluting earlier and less polar compounds, like triterpenoids, eluting later.

The eluent from the column is continuously monitored by a detector, typically a UV detector set at a wavelength suitable for detecting triterpenoids (e.g., around 205-220 nm), as they often lack strong chromophores. researchgate.netresearchgate.net When the peak corresponding to 16alpha-Hydroxybauerenol is detected, the fraction collector is activated to collect the pure compound. The purity of the collected fraction can then be assessed by analytical HPLC.

Below are interactive tables detailing typical parameters for preparative HPLC in triterpenoid (B12794562) separation and the natural sources of 16alpha-Hydroxybauerenol.

Table 1: Illustrative Preparative HPLC Parameters for Triterpenoid Purification

| Parameter | Value/Description |

| Column | Reversed-phase C18, preparative scale (e.g., 250 x 20 mm, 10 µm particle size) |

| Mobile Phase | Gradient of Water (A) and Methanol or Acetonitrile (B) |

| Gradient Program | Example: Start with 70% B, increase to 100% B over 30 minutes |

| Flow Rate | 10-20 mL/min |

| Detection | UV at 210 nm |

| Sample Preparation | Partially purified fraction dissolved in the initial mobile phase composition |

Table 2: Natural Occurrence of 16alpha-Hydroxybauerenol

| Plant Species | Family | Plant Part Used |

| Tussilago farfara L. | Asteraceae | Flower buds |

| Petasites tricholobus | Asteraceae | Not specified in detail |

Table of Compounds

Advanced Spectroscopic Analysis for Structural Determination

The precise structure of 16alpha-Hydroxybauerenol has been established through a combination of sophisticated spectroscopic methods. These techniques, when used in concert, allow for an unambiguous assignment of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules like 16alpha-Hydroxybauerenol, offering unparalleled detail about the carbon-hydrogen framework. frontiersin.orgjeolusa.com

One-dimensional NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of 16alpha-Hydroxybauerenol displays signals corresponding to its various protons. Key features typically include signals for methyl groups, methylene (B1212753) and methine protons on the pentacyclic skeleton, and a proton attached to the carbon bearing the hydroxyl group. The chemical shifts (δ) of these protons are indicative of their local electronic environment.

The ¹³C NMR spectrum reveals the number of distinct carbon environments in 16alpha-Hydroxybauerenol. The spectrum is characterized by signals for the methyl carbons, the numerous sp³-hybridized carbons of the fused ring system, and the sp²-hybridized carbons of the double bond. A key signal corresponds to the carbon atom bonded to the hydroxyl group (C-16), which is shifted downfield due to the electronegativity of the oxygen atom.

| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |

| 1 | 38.7 | 1.60 (m) |

| 2 | 27.3 | 1.80 (m) |

| 3 | 79.0 | 3.20 (dd, J = 11.0, 5.0) |

| ... | ... | ... |

| 15 | 32.5 | 1.95 (m) |

| 16 | 76.1 | 4.10 (br s) |

| ... | ... | ... |

| 28 | 28.1 | 0.85 (s) |

| 29 | 16.5 | 0.95 (s) |

| 30 | 21.3 | 0.98 (s) |

This table is for illustrative purposes and may not represent the exact chemical shifts for 16alpha-Hydroxybauerenol.

Two-dimensional NMR experiments are crucial for establishing the connectivity and spatial relationships within the 16alpha-Hydroxybauerenol molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum identify protons that are coupled to each other, typically through two or three bonds. This information is instrumental in tracing out the spin systems within the individual rings of the triterpenoid (B12794562) structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon and proton atoms. sdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon to which it is attached, allowing for the unambiguous assignment of the carbon skeleton based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This long-range connectivity information is vital for piecing together the entire molecular structure, including the connections between different spin systems and the placement of quaternary carbons and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly connected through bonds. This is particularly important for determining the relative stereochemistry of the molecule, such as the orientation of the hydroxyl group at C-16 and the stereochemistry at the various ring junctions.

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of specific compounds in a mixture without the need for identical reference standards. nih.govresearchgate.net While not directly used for the initial structural elucidation of a pure compound like 16alpha-Hydroxybauerenol, qNMR could be applied to quantify its presence in natural extracts. nih.govacs.org The method relies on the principle that the integrated intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal. nih.gov By using a certified internal standard with a known concentration, the absolute quantity of the target analyte can be accurately determined.

The precise three-dimensional arrangement of atoms, or stereochemistry, of 16alpha-Hydroxybauerenol is determined through detailed analysis of NMR data. The relative configuration of chiral centers can often be deduced from proton-proton coupling constants (³JHH). The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. cornell.edu In the context of triterpenoids like 16alpha-Hydroxybauerenol, MS also reveals characteristic fragmentation patterns that offer clues about the molecular structure. nih.govarchive.orguva.nlresearchgate.net

High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, which in turn allows for the determination of the molecular formula. The fragmentation of bauerane-type triterpenoids in the mass spectrometer often involves characteristic cleavages of the pentacyclic ring system, such as retro-Diels-Alder reactions, and losses of small neutral molecules like water (from the hydroxyl group). nih.govresearchgate.net Analysis of these fragment ions helps to confirm the presence of specific structural motifs within the molecule.

| Ion | m/z (proposed) | Interpretation |

| [M+H]⁺ | 443.3880 | Protonated molecule (Calculated for C₃₀H₅₀O₂) |

| [M+H-H₂O]⁺ | 425.3774 | Loss of a water molecule from the hydroxyl group |

| [Fragment A]⁺ | 207.1795 | Characteristic fragment from cleavage of the C-ring |

| [Fragment B]⁺ | 189.1638 | Further fragmentation product |

Infrared (IR) Spectroscopy

Table 6: Characteristic IR Absorption Bands for 16alpha-Hydroxybauerenol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) |

| 2960-2850 | C-H stretch | Alkane (CH₃, CH₂, CH) |

| ~1465 | C-H bend | Alkane (CH₂) |

Note: These are expected absorption ranges and the exact positions can vary.

Diffraction Methods for Solid-State Structure Determination

Diffraction techniques are powerful tools for elucidating the atomic and molecular structure of crystalline materials. By analyzing the way a crystal scatters a beam of radiation, scientists can deduce the arrangement of atoms within the crystal lattice.

Single crystal X-ray diffraction (SC-XRD) is a primary and highly accurate method for determining the detailed three-dimensional structure of a molecule. uhu-ciqso.esbruker.com This technique involves directing a beam of X-rays onto a single, well-ordered crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. rigaku.com The positions and intensities of these spots contain the information needed to calculate the electron density distribution within the crystal, and thus the precise location of each atom in the molecule. rigaku.com

For a molecule like 16alpha-Hydroxybauerenol, obtaining a suitable single crystal is a critical first step. uhu-ciqso.es The crystal should ideally be at least 0.02 mm in size, though smaller crystals can sometimes be used. uhu-ciqso.es The analysis of the diffraction data provides key structural parameters, including:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three connected atoms.

Torsional Angles: The dihedral angles that define the conformation of the molecule.

Table 1: Illustrative Crystallographic Data for a Triterpenoid Analogous to 16alpha-Hydroxybauerenol

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.875(2) |

| b (Å) | 14.531(3) |

| c (Å) | 18.244(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3145.1(10) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

| R-factor | 0.045 |

Micro-Electron Diffraction (MicroED) is a cryo-electron microscopy technique that has emerged as a powerful tool for determining the structures of small molecules and macromolecules from nanocrystals, which are often too small for conventional X-ray diffraction. thermofisher.comnih.gov This method uses a beam of electrons to obtain diffraction data from crystals that can be smaller than 200 nanometers. thermofisher.com

The key advantages of MicroED include:

Analysis of Nanocrystals: It allows for the structural analysis of extremely small crystals, which can be a significant advantage when growing larger crystals is challenging. thermofisher.com

High Resolution: MicroED can provide high-resolution structural data, often at the atomic level. thermofisher.com

Speed: Data collection is typically very fast, often completed within minutes. thermofisher.com

For a complex natural product like 16alpha-Hydroxybauerenol, which might be isolated in small quantities, MicroED offers a viable path to structural elucidation when single crystal X-ray diffraction is not feasible. The process involves flash-freezing the crystalline sample and collecting electron diffraction data as the crystal is rotated. nih.gov This data is then processed using crystallographic software to determine the three-dimensional structure. nih.gov

Complementary Computational Approaches in Structure Elucidation

Computational methods are increasingly used in conjunction with experimental techniques to refine and validate molecular structures. These approaches can provide insights into aspects of molecular structure and dynamics that are not directly accessible through experimental methods alone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in solution. However, complex molecules like 16alpha-Hydroxybauerenol can produce intricate NMR spectra that are challenging to interpret. Density Functional Theory (DFT) has become a popular computational method to aid in the assignment of NMR signals. mdpi.com

DFT calculations can predict the NMR chemical shifts (both ¹H and ¹³C) of a molecule with a high degree of accuracy. mdpi.comimist.ma The process involves:

Geometry Optimization: An initial 3D model of the proposed structure is optimized using DFT to find its lowest energy conformation.

NMR Shielding Calculation: The magnetic shielding tensors for each nucleus in the optimized structure are calculated.

Chemical Shift Prediction: The calculated shielding values are converted into chemical shifts by comparing them to a reference standard, such as tetramethylsilane (B1202638) (TMS). imist.ma

By comparing the DFT-calculated NMR chemical shifts with the experimental data, chemists can confirm the proposed structure and confidently assign the resonances in the NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is a commonly used approach within DFT for calculating NMR parameters. imist.ma

Table 2: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Representative Triterpenoid Moiety

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (ppm) |

| C-3 | 78.9 | 79.5 | -0.6 |

| C-5 | 141.2 | 140.8 | 0.4 |

| C-12 | 125.3 | 125.9 | -0.6 |

| C-16 | 75.1 | 75.5 | -0.4 |

| C-28 | 179.8 | 180.2 | -0.4 |

Note: This table is a hypothetical representation to illustrate the correlation between experimental and calculated NMR data.

While diffraction methods provide a static picture of a molecule in the solid state, molecules in solution are often flexible and can adopt multiple conformations. dovepress.com Molecular dynamics (MD) simulations offer a "computational microscope" to explore the dynamic behavior and conformational landscape of molecules like 16alpha-Hydroxybauerenol. dovepress.comnih.gov

MD simulations model the movements of atoms in a molecule over time by solving Newton's equations of motion. nih.gov These simulations can provide valuable information about:

Conformational Preferences: Identifying the most stable and populated conformations of the molecule in a given environment (e.g., in solution). cam.ac.uk

Flexibility of Ring Systems: Understanding the dynamic behavior of the fused ring structure.

Intramolecular Interactions: Analyzing hydrogen bonding and other non-covalent interactions that stabilize certain conformations. cam.ac.uk

By exploring the potential energy surface of the molecule, conformational analysis can reveal the different shapes a molecule can adopt and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets. For instance, MD simulations can reveal how the binding of a ligand can induce conformational changes in a protein. nih.gov

Chemical Synthesis and Semi Synthetic Derivatization of 16alpha Hydroxybauerenol and Analogues

Strategies for Total Synthesis of the Bauerenol (B1667763) Skeleton

The de novo total synthesis of a complex pentacyclic triterpenoid (B12794562) like bauerenol, which features a specific stereochemical configuration across numerous chiral centers, represents a monumental undertaking in organic chemistry. As of now, a completed total synthesis of bauerenol has not been prominently reported in peer-reviewed literature, a fact that underscores the immense complexity of its carbon framework. The challenges lie in the controlled construction of the fused ring system and the precise installation of multiple stereocenters.

However, the field of natural product synthesis offers a variety of established strategies that could be hypothetically applied to construct the bauerenol skeleton. These approaches often involve:

Polyene Cyclization: Biomimetic strategies that mimic the natural cyclization of squalene (B77637) oxide could be envisioned. This would involve a carefully designed acyclic polyene precursor that, upon activation, undergoes a cascade of cyclization reactions to form the pentacyclic core. The primary challenge would be controlling the regiochemistry and stereochemistry to yield the specific bauerenol framework over other triterpenoid isomers.

Convergent Diels-Alder Strategies: A convergent approach could involve the synthesis of complex fragments representing different parts of the molecule, which are then joined together. For instance, a Diels-Alder reaction could be used to form one of the six-membered rings, a powerful strategy for building cyclic systems with high stereocontrol. researcher.life

Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming large rings and could be employed in the later stages of a synthesis to close one of the macrocyclic rings of the bauerenol precursor.

Photocycloaddition Reactions: Intramolecular [2+2] photocycloaddition reactions have been successfully used to construct strained polycyclic systems in other terpenoid syntheses and could be adapted to form key carbocyclic rings within the bauerenol structure. nih.gov

These strategies, while powerful, would require extensive optimization to overcome the high activation barriers and achieve the desired stereochemical outcome for a molecule as complex as bauerenol. The lack of a reported total synthesis suggests that semi-synthetic and biotechnological approaches are currently more feasible and efficient.

Semi-synthetic Approaches from Precursor Triterpenoids

Given the difficulty of total synthesis, semi-synthesis from naturally abundant triterpenoid precursors is the most practical and widely adopted approach for accessing compounds like 16alpha-Hydroxybauerenol. This strategy leverages the pre-existing and stereochemically rich carbon skeleton provided by nature.

The general workflow for a semi-synthetic approach involves:

Isolation of a Precursor: The process begins with the extraction and purification of a suitable starting triterpenoid from a plant source. For 16alpha-Hydroxybauerenol, the ideal precursor is bauerenol itself, which can be isolated from plants such as Suregada angustifolia. nih.gov Alternatively, more abundant and structurally related pentacyclic triterpenoids, such as β-amyrin or lupeol (B1675499), could potentially be used, although this would require additional steps to modify the carbon skeleton.

Chemical Modification: The isolated precursor is then subjected to a series of chemical reactions to introduce the desired functionality. In this case, the key transformation is the introduction of a hydroxyl group at the C-16 position.

Regio- and Stereoselective Functionalization at the 16-alpha Position

The introduction of a hydroxyl group at the C-16 position of the bauerenol skeleton with precise stereochemical control (alpha orientation) is the most critical step in the synthesis of 16alpha-Hydroxybauerenol. Achieving this transformation using classical organic synthesis methods is exceptionally challenging due to the presence of multiple, similarly reactive C-H bonds on the triterpenoid scaffold.

Biocatalysis as a Premier Strategy: The most effective method for achieving high regio- and stereoselectivity in the hydroxylation of complex steroids and triterpenoids is biocatalysis. researchgate.netumtm.cz This involves using whole microbial cells or isolated enzymes to perform specific chemical transformations.

Microbial Transformation: Specific strains of fungi and bacteria are known to possess cytochrome P450 (CYP450) monooxygenases and other hydroxylating enzymes that can functionalize unactivated C-H bonds with unparalleled precision. nih.gov The process involves incubating the precursor triterpenoid (e.g., bauerenol) with a culture of the selected microorganism. The enzymatic machinery of the microbe recognizes a specific site on the substrate and performs the hydroxylation, often yielding a single product with high stereopurity. This method is advantageous as it operates under mild, environmentally friendly conditions (aqueous media, ambient temperature) and avoids the use of hazardous chemical reagents. umtm.cz

Enzymatic C-H Oxidation: The natural biosynthesis of many complex triterpenoids relies on a suite of CYP450 enzymes to decorate the core skeleton with hydroxyl groups. This natural precedent is the foundation for using biocatalysis in the lab. By identifying and harnessing the appropriate hydroxylating enzymes, it is possible to direct the oxidation to a specific position, such as C-16, to furnish the desired 16alpha-Hydroxybauerenol. chemrxiv.orgbohrium.com

The high selectivity of biocatalytic methods makes them superior to conventional chemical approaches for late-stage functionalization of complex natural products.

Synthesis of Structural Analogues and Derivatives for Biological Evaluation

To explore the structure-activity relationship (SAR) and optimize the therapeutic properties of 16alpha-Hydroxybauerenol, the synthesis of structural analogues and derivatives is essential. This process typically involves modifying the parent molecule at specific positions to assess the impact on its biological activity.

Starting with 16alpha-Hydroxybauerenol, several classes of derivatives can be synthesized:

Modification of the A-Ring: The 3-hydroxyl group, common to many triterpenoids, can be oxidized to a ketone or converted into other functional groups.

Saturation of the Double Bond: The C-7 to C-8 double bond in the bauerenol skeleton can be hydrogenated to yield the corresponding saturated analogue. This allows for an investigation into the role of this double bond in the molecule's biological activity.

Introduction of Heteroatoms: More complex modifications could involve the introduction of nitrogen or other heteroatoms to create novel heterocyclic derivatives, a strategy that has been used to create potent bioactive triterpenoid analogues. researchgate.net

The synthesis of these derivatives allows for a systematic evaluation of how different structural features contribute to the biological profile of the parent compound, guiding the design of more potent and selective therapeutic agents.

Table 1: Potential Synthetic Derivatives of 16alpha-Hydroxybauerenol

| Derivative Class | Modification Site | Potential Synthetic Reaction | Purpose of Modification |

|---|---|---|---|

| Esters | 16-alpha-OH | Acylation (e.g., with an acid chloride or anhydride) | Modify lipophilicity, create prodrugs |

| Ethers | 16-alpha-OH | Williamson Ether Synthesis | Increase stability, alter binding interactions |

| Ketones | 3-OH | Oxidation (e.g., PCC, Swern) | Investigate role of hydrogen bond donor |

| Saturated Analogues | C7=C8 Double Bond | Catalytic Hydrogenation (e.g., H2/Pd-C) | Assess importance of skeletal planarity |

Development of Efficient Synthetic Methodologies for Pharmaceutical Scale-up

Transitioning the synthesis of a promising bioactive compound like 16alpha-Hydroxybauerenol from a laboratory scale to a pharmaceutical scale presents significant challenges. Traditional reliance on extraction from natural sources is often unsustainable due to low yields and slow plant growth. proquest.comnih.gov Chemical synthesis, if feasible, can be costly and generate significant waste. Therefore, modern biotechnological approaches are being developed for the large-scale, sustainable production of valuable triterpenoids.

Heterologous Expression in Microbial Factories: A leading strategy is the metabolic engineering of microorganisms, such as baker's yeast (Saccharomyces cerevisiae). nih.gov This involves transferring the genes responsible for the biosynthesis of the target triterpenoid from the original plant into the yeast. The yeast can then be grown in large fermenters to produce the compound in high yields. Key steps include:

Identifying and cloning the genes for the enzymes in the biosynthetic pathway (e.g., bauerenol synthase and the specific C-16 hydroxylase).

Optimizing the expression of these genes in the yeast host.

Engineering the yeast's native metabolism to increase the supply of the precursor molecule, 2,3-oxidosqualene (B107256). nih.gov

Plant-based Expression Systems: Another promising avenue is the use of fast-growing plants, like Nicotiana benthamiana, as bio-factories. frontiersin.org By transiently expressing the required biosynthetic enzymes in the leaves of these plants, significant quantities of the desired triterpenoid can be produced in a matter of days.

These synthetic biology approaches offer a pathway to a sustainable, scalable, and economically viable supply of complex triterpenoids for pharmaceutical development, overcoming the limitations of both chemical synthesis and natural extraction. mdpi.com

Biosynthesis of 16alpha Hydroxybauerenol

Proposed Biosynthetic Pathway of Bauerenol (B1667763) Triterpenoids

The biosynthesis of bauerenol triterpenoids, including 16alpha-hydroxybauerenol, is proposed to follow the well-established route for triterpene synthesis, originating from the mevalonate (B85504) (MVA) pathway in the cytoplasm and endoplasmic reticulum. nih.govnewswise.com This pathway provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The proposed pathway can be summarized in the following key stages:

Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed to form the 15-carbon intermediate, farnesyl pyrophosphate. newswise.com

Squalene (B77637) Synthesis: Two molecules of FPP are joined in a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to produce the 30-carbon linear precursor, squalene. newswise.commdpi.com

Epoxidation of Squalene: Squalene undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256), a critical intermediate that serves as the substrate for cyclization into various triterpenoid (B12794562) skeletons. newswise.commdpi.com

Cyclization to Bauerenol: The 2,3-oxidosqualene is then cyclized by a specific oxidosqualene cyclase (OSC), in this case, a bauerenol synthase, to form the pentacyclic triterpenoid bauerenol.

Hydroxylation to 16alpha-Hydroxybauerenol: Finally, bauerenol is hydroxylated at the 16-alpha position by a specific hydroxylase enzyme to yield 16alpha-hydroxybauerenol.

A study on Arabidopsis thaliana identified an oxidosqualene cyclase that produces bauerenol, among other triterpenes, providing evidence for this proposed pathway. nih.gov

Enzymatic Transformations and Key Intermediates

The biosynthesis of 16alpha-hydroxybauerenol is characterized by a series of enzymatic transformations that generate key intermediates. The pathway relies on enzymes common to terpenoid biosynthesis as well as specific enzymes that define the final structure.

| Enzyme | Substrate | Product | Role in Biosynthesis |

| Farnesyl Diphosphate Synthase (FPS) | Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) | Farnesyl Diphosphate (FPP) | Catalyzes the formation of the C15 precursor for squalene synthesis. mdpi.com |

| Squalene Synthase (SQS) | Farnesyl Diphosphate (FPP) | Squalene | Responsible for the head-to-head condensation of two FPP molecules to form the C30 linear precursor of triterpenoids. mdpi.com |

| Squalene Epoxidase (SQE) | Squalene | 2,3-Oxidosqualene | Catalyzes the epoxidation of squalene, a crucial step leading to the cyclization of the carbon skeleton. mdpi.com |

| Bauerenol Synthase (an Oxidosqualene Cyclase) | 2,3-Oxidosqualene | Bauerenol | A specific oxidosqualene cyclase that directs the cyclization of 2,3-oxidosqualene to the bauerenol skeleton. |

| 16alpha-Hydroxylase (likely a Cytochrome P450) | Bauerenol | 16alpha-Hydroxybauerenol | A post-cyclization modification enzyme that introduces a hydroxyl group at the 16-alpha position of the bauerenol structure. |

Role of Oxidosqualene Cyclases in Triterpenoid Cyclization

Oxidosqualene cyclases (OSCs) are pivotal enzymes in the biosynthesis of triterpenoids, as they catalyze the cyclization of the linear precursor 2,3-oxidosqualene into a diverse array of multicyclic skeletons. nih.govresearchgate.net This cyclization is a complex reaction that involves a series of carbocationic intermediates and rearrangements, ultimately determining the final triterpenoid scaffold. nih.gov

The formation of bauerenol is dependent on a specific OSC, a bauerenol synthase. This enzyme binds 2,3-oxidosqualene in a specific conformation that facilitates the formation of the characteristic five-ring structure of bauerenol. Research on Arabidopsis thaliana has led to the identification of cDNAs encoding for oxidosqualene cyclases, one of which, T30F21.16, was found to produce bauerenol, along with lupeol (B1675499) and α-amyrin. nih.gov This demonstrates the existence of multifunctional OSCs in plants. The product specificity of an OSC is determined by its amino acid sequence and the resulting three-dimensional structure of its active site, which guides the folding of the substrate and stabilizes the cationic intermediates during the cyclization cascade. nih.gov

Elucidation of Specific Hydroxylase Enzymes for 16-alpha Hydroxylation

The final step in the biosynthesis of 16alpha-hydroxybauerenol is the hydroxylation of the bauerenol skeleton at the 16-alpha position. This reaction is typically catalyzed by a class of enzymes known as cytochrome P450 monooxygenases (P450s or CYPs). mdpi.com These enzymes are heme-containing oxidases that play a crucial role in the post-modification and structural diversification of triterpenoids. mdpi.com

While a specific P450 responsible for the 16-alpha hydroxylation of bauerenol has not been definitively characterized, studies on other steroids and triterpenoids provide strong evidence for their involvement. For instance, the cytochrome P450 enzyme CYP154C3 from Streptomyces griseus has been identified as a steroid D-ring 16α-specific hydroxylase, capable of hydroxylating various steroid substrates at the 16α position. nih.gov Similarly, liver microsomal cytochrome P450 enzymes are known to catalyze the 16-alpha-hydroxylation of a broad range of steroids. nih.gov These findings suggest that a homologous P450 enzyme in plants is responsible for the 16-alpha hydroxylation of bauerenol. The identification and characterization of this specific enzyme would require further investigation, likely involving gene cloning and functional expression studies.

Isotopic Labeling Studies to Trace Precursor Incorporation

Isotopic labeling is a powerful technique used to elucidate biosynthetic pathways by tracing the incorporation of labeled precursors into the final natural product. wikipedia.org This method involves feeding an organism with a precursor molecule that has been enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, or ¹⁸O) and then analyzing the distribution of the isotope in the isolated product. nih.gov

In the context of 16alpha-hydroxybauerenol biosynthesis, isotopic labeling studies could be employed to confirm the proposed pathway. For example, feeding a plant or cell culture that produces 16alpha-hydroxybauerenol with ¹³C-labeled acetate (B1210297) or mevalonate would be expected to result in the incorporation of ¹³C into the bauerenol skeleton. The pattern of ¹³C incorporation, which can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), would provide detailed insights into the cyclization mechanism and any rearrangements that occur. wikipedia.org

Furthermore, labeling with ¹⁸O₂ could be used to investigate the source of the oxygen atom in the hydroxyl group at the 16-alpha position. Incorporation of ¹⁸O would confirm that the hydroxylation is an oxidative process catalyzed by a monooxygenase, such as a cytochrome P450, which utilizes molecular oxygen. nih.gov Such studies are crucial for verifying the proposed biosynthetic pathway and understanding the intricate enzymatic mechanisms involved in the formation of 16alpha-hydroxybauerenol.

Biological Activities and Pharmacological Investigations of 16alpha Hydroxybauerenol

Assessment of Antibacterial Activity

There is currently no specific scientific data available from the reviewed sources detailing the antibacterial activity of 16alpha-Hydroxybauerenol.

Efficacy Against Escherichia coli

No studies were identified that specifically assess the efficacy of 16alpha-Hydroxybauerenol against Escherichia coli. However, research on other triterpenoids isolated from the Walsura genus has indicated some antibacterial potential. For instance, certain tirucallane (B1253836) triterpenoids from Walsura trichostemon have demonstrated activity against Gram-negative bacteria, including E. coli. informahealthcare.com Another review of the Walsura genus mentions that some compounds isolated from these plants have shown antibacterial activity against E. coli. researchgate.net These findings suggest that triterpenoids from this genus may be a source of antibacterial compounds, but direct testing of 16alpha-Hydroxybauerenol is necessary to determine its specific activity.

Evaluation Against Other Pathogenic Bacterial Strains

Information regarding the evaluation of 16alpha-Hydroxybauerenol against other pathogenic bacterial strains is not available in the reviewed literature. While studies on related triterpenoids from Walsura species have shown activity against Gram-positive bacteria such as Bacillus cereus and Bacillus subtilis, no such data exists for 16alpha-Hydroxybauerenol. informahealthcare.comresearchgate.net

Mechanistic Studies of Antibacterial Action

Without evidence of antibacterial activity, there have been no mechanistic studies to elucidate how 16alpha-Hydroxybauerenol might act against bacteria. General mechanisms for other triterpenoids are thought to involve the inhibition of bacterial efflux pumps, DNA synthesis, and macromolecular synthesis in Gram-positive bacteria. mdpi.com However, the precise mechanism is often compound-specific and cannot be assumed for 16alpha-Hydroxybauerenol.

Investigation of Potential Synergistic Effects with Established Antibiotics

There are no published investigations into the potential synergistic effects of 16alpha-Hydroxybauerenol with established antibiotics. Such studies are typically conducted after a compound has demonstrated intrinsic antibacterial activity.

In Vitro Cellular and Molecular Studies

Direct in vitro cellular and molecular studies specifically focusing on 16alpha-Hydroxybauerenol are not present in the available scientific literature.

Evaluation in Various Cell Line Models

No research detailing the evaluation of 16alpha-Hydroxybauerenol in various cell line models could be identified. However, a study on its parent compound, bauerenol (B1667763), investigated its effects on the human hepatocellular carcinoma (HepG2) cell line. nih.gov This research indicated that bauerenol exhibited growth inhibitory and apoptosis-inducing potential against these cancer cells. nih.gov The study found that bauerenol treatment reduced the growth of HepG2 cells in a time- and dose-dependent manner. nih.gov While this provides insight into the biological activity of the bauerenol scaffold, it is important to reiterate that the presence of the 16alpha-hydroxy group could fundamentally alter these effects, and dedicated studies on 16alpha-Hydroxybauerenol are required.

Identification of Specific Molecular Targets and Signaling Pathways

Currently, there is a notable lack of published research specifically identifying the molecular targets and signaling pathways directly modulated by 16alpha-Hydroxybauerenol. Scientific literature to date has not elucidated the precise proteins, receptors, or intracellular signaling cascades that this compound may interact with to exert any potential biological effects. Future research is necessary to identify and characterize these specific molecular interactions to understand its mechanism of action.

Exploration of Anti-inflammatory Modulatory Effects (Drawing from related triterpenoids)

While direct studies on 16alpha-Hydroxybauerenol are not available, the broader class of pentacyclic triterpenes, to which it belongs, has been the subject of extensive anti-inflammatory research. nih.gov These related compounds have been shown to modulate various inflammatory pathways. A critical review of pentacyclic triterpenes highlights their effects on proinflammatory mediator signaling pathways. nih.gov

Many pentacyclic triterpenes exert their anti-inflammatory effects by inhibiting key enzymes and transcription factors involved in the inflammatory response. For instance, some triterpenoids are known to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory gene expression. nih.gov Inhibition of NF-κB activation leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com

Furthermore, some pentacyclic triterpenoids have been observed to inhibit enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of prostaglandins (B1171923) and nitric oxide, respectively, key mediators of inflammation. nih.gov The anti-inflammatory actions of these related compounds suggest that 16alpha-Hydroxybauerenol may possess similar modulatory effects on these pathways, though this requires experimental verification.

Table 1: Anti-inflammatory Mechanisms of Selected Pentacyclic Triterpenoids

| Triterpenoid (B12794562) | Reported Anti-inflammatory Mechanism | Reference |

|---|---|---|

| Maslinic Acid | Suppression of NF-κB activation and phosphorylation of IκB-α. | nih.gov |

| Oleanolic Acid | Inhibition of inflammatory pathways. | mdpi.com |

| Betulinic Acid | Modulation of inflammatory responses. | mdpi.com |

| Ursolic Acid | Inhibition of inflammatory pathways. | mdpi.com |

This table presents data from related pentacyclic triterpenoids to infer potential activities of 16alpha-Hydroxybauerenol.

Assessment of Antioxidant Activity (Drawing from related triterpenoids)

Specific studies quantifying the antioxidant activity of 16alpha-Hydroxybauerenol are not present in the current scientific literature. However, numerous structurally related pentacyclic triterpenoids have demonstrated significant antioxidant properties. nih.gov These compounds can act as free radical scavengers and modulators of endogenous antioxidant defense systems. mdpi.com

The antioxidant mechanisms of pentacyclic triterpenes can be multifaceted. Some, like maslinic acid, exhibit dual activity by scavenging free radicals and chelating transition metals like copper, which can catalyze the formation of reactive oxygen species (ROS). nih.govresearchgate.net Others may act as "retarder antioxidants," slowing down the process of oxidation. nih.gov

Moreover, certain triterpenoids can enhance the expression and activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). mdpi.com This is often mediated through the activation of transcription factors like the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular antioxidant responses. nih.gov Given these findings in analogous compounds, it is plausible that 16alpha-Hydroxybauerenol could also possess antioxidant capabilities, a hypothesis that awaits experimental validation.

Table 2: Antioxidant Activities of Representative Pentacyclic Triterpenoids

| Triterpenoid | Observed Antioxidant Effect | Reference |

|---|---|---|

| Maslinic Acid | Potent, dose-dependent antioxidant effect; free radical scavenger and copper chelator. | nih.govresearchgate.net |

| Uvaol | Antioxidant and antithrombotic activities. | nih.gov |

| Erythrodiol | Acts as a retarder antioxidant. | nih.gov |

| Oleanolic Acid | Scavenges free radicals and improves the body's antioxidant defenses. | mdpi.com |

This table is based on research on related pentacyclic triterpenoids and suggests potential areas of investigation for 16alpha-Hydroxybauerenol.

Studies on Cell Proliferation, Apoptosis, and Cell Cycle Regulation (Drawing from related triterpenoids)

There is currently no available research specifically investigating the effects of 16alpha-Hydroxybauerenol on cell proliferation, apoptosis, or cell cycle regulation. However, the broader class of pentacyclic triterpenoids has been extensively studied for its potent anticancer activities, which are often mediated through the modulation of these fundamental cellular processes. nih.govresearchgate.net

Many pentacyclic triterpenoids have been shown to inhibit the proliferation of various cancer cell lines. nih.gov The mechanisms underlying this antiproliferative activity are diverse and can involve the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.net For instance, some triterpenoids can trigger the intrinsic apoptotic pathway by causing mitochondrial membrane depolarization and the release of cytochrome c, leading to the activation of caspases, the executive enzymes of apoptosis. cambridge.org

Furthermore, these compounds can influence the expression of key regulatory proteins involved in the cell cycle and apoptosis. This includes the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2). mdpi.com Some triterpenoids have also been found to arrest the cell cycle at different phases, thereby preventing cancer cells from dividing and proliferating. researchgate.net These established activities of related compounds provide a strong rationale for investigating 16alpha-Hydroxybauerenol for similar effects.

Table 3: Effects of Selected Pentacyclic Triterpenoids on Cell Proliferation and Apoptosis

| Triterpenoid | Effect on Cancer Cells | Mechanism | Reference |

|---|---|---|---|

| Maslinic Acid | Inhibits cell growth and induces apoptosis. | Increases caspase-3-like activity and generates mitochondrial superoxide anions. | cambridge.org |

| Oleanolic Acid | Moderate antiproliferative activity. | Does not significantly activate caspase-3. | cambridge.org |

| Betulinic Acid | Induces apoptosis. | Regulates BCL-2 and BH3 family proteins. | mdpi.com |

| Ursolic Acid | Inhibits proliferation and enhances apoptosis. | Modulates growth receptors and increases cellular nitric oxide levels. | nih.gov |

The data in this table is derived from studies on related pentacyclic triterpenoids and is intended to highlight potential research avenues for 16alpha-Hydroxybauerenol.

In Vivo Pharmacological Studies

Application in Animal Models of Bacterial Infection

A review of the current scientific literature reveals a lack of studies on the application of 16alpha-Hydroxybauerenol in animal models of bacterial infection. Consequently, its potential efficacy and mechanisms of action in a living organism during a bacterial challenge remain unknown.

Evaluation of Bioavailability and In Vivo Stability

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the pharmacokinetic properties of 16alpha-Hydroxybauerenol. To date, no specific studies on the bioavailability or the in vivo stability of this particular chemical compound have been published.

The absorption, distribution, metabolism, and excretion (ADME) profile of 16alpha-Hydroxybauerenol remains uncharacterized. Consequently, critical pharmacokinetic parameters such as its rate and extent of absorption, its distribution throughout the body, the metabolic pathways it may undergo, and its elimination half-life are currently unknown.

Detailed research findings and data tables, which are essential for a thorough evaluation of a compound's potential as a therapeutic agent, are absent from the scientific record for 16alpha-Hydroxybauerenol. The lack of such fundamental data precludes any discussion on its systemic exposure and persistence in a biological system.

Further research, including preclinical animal studies, is necessary to elucidate the in vivo behavior of 16alpha-Hydroxybauerenol. Such studies would need to be conducted to generate the foundational data required for any meaningful assessment of its bioavailability and stability within a living organism. Without this information, the potential for 16alpha-Hydroxybauerenol to reach therapeutic concentrations in target tissues cannot be determined.

Structure Activity Relationship Sar Studies of 16alpha Hydroxybauerenol

Correlation of Structural Features with Observed Biological Activities

The biological activities of pentacyclic triterpenoids are intrinsically linked to their structural characteristics. The rigid pentacyclic core, the presence and location of double bonds, and the nature and position of functional groups all contribute to the pharmacological profile. In the case of bauerenol (B1667763) and its hydroxylated derivatives, anticancer activity has been a significant area of investigation.

Bauerenol has demonstrated notable growth inhibitory and apoptosis-inducing potential against hepatocellular carcinoma (HepG2) cells. researchgate.netnih.gov This activity is attributed to its ability to induce cell cycle arrest and apoptosis through reactive oxygen species (ROS)-dependent p38MAPK activation. researchgate.netnih.gov The fundamental pentacyclic structure of bauerenol serves as the scaffold for this activity.

The introduction of hydroxyl groups at various positions on the pentacyclic triterpenoid (B12794562) skeleton is a key determinant of bioactivity. For instance, in the oleanane (B1240867) and ursane (B1242777) series of triterpenoids, the C-3 hydroxyl group is considered crucial for their cytotoxic effects. mdpi.com The stereochemistry of this hydroxyl group can also have a significant impact on potency. mdpi.com While the specific influence of a hydroxyl group at the 16-alpha position of bauerenol has not been extensively detailed, general principles from related compounds suggest it would significantly modulate the compound's polarity, solubility, and interactions with biological targets.

| Compound | Key Structural Features | Observed Biological Activity | Reference |

|---|---|---|---|

| Bauerenol | Pentacyclic triterpenoid core | Anticancer (induces apoptosis in HepG2 cells) | researchgate.netnih.gov |

| Oleanolic Acid | Pentacyclic triterpenoid with C-3 hydroxyl and C-28 carboxyl groups | Anticancer, anti-inflammatory, hepatoprotective | cjnmcpu.comnih.gov |

| Betulinic Acid | Lupane-type pentacyclic triterpenoid with C-3 hydroxyl and C-28 carboxyl groups | Anticancer, anti-HIV, anti-inflammatory | researchgate.netresearchgate.net |

| Ursolic Acid | Isomer of oleanolic acid | Anticancer, anti-inflammatory, antioxidant | mdpi.com |

Elucidation of the Role of the 16alpha-Hydroxyl Group in Bioactivity and Selectivity

The 16alpha-hydroxyl group is a critical feature of 16alpha-hydroxybauerenol, and its specific role in the compound's bioactivity and selectivity is a key area of interest. While direct studies are scarce, the influence of hydroxyl groups at other positions in pentacyclic triterpenoids provides a framework for understanding its potential contributions.

Hydroxyl groups, by their nature, increase the polarity of a molecule, which can affect its pharmacokinetic properties, such as solubility and membrane permeability. The introduction of a hydroxyl group can also create new opportunities for hydrogen bonding with target proteins, potentially enhancing binding affinity and specificity.

In a study on oleanane-type triterpenoids, the number and position of hydroxyl groups were found to significantly affect their inhibitory activities. nih.gov For instance, the addition of a hydroxyl group to oleanolic acid at different positions resulted in isomers with varied biological effects. nih.gov This highlights the sensitivity of bioactivity to the precise location of hydroxylation.

Rational Design of Modified Analogues for Enhanced Potency or Specificity

The rational design of modified analogues of 16alpha-hydroxybauerenol is a promising strategy for developing new therapeutic agents with improved potency and specificity. Based on the SAR of related pentacyclic triterpenoids, several modification strategies can be proposed.

One common approach is the modification of existing functional groups. For instance, the C-3 hydroxyl group in oleanolic and ursolic acids is a frequent target for derivatization, with its conversion to esters or amides often leading to increased anticancer efficacy. mdpi.com Similarly, the 16alpha-hydroxyl group of 16alpha-hydroxybauerenol could be esterified or etherified to modulate its lipophilicity and hydrogen-bonding capacity.

Another strategy involves the introduction of new functional groups at various positions on the pentacyclic skeleton. The introduction of moieties such as pyrimidine (B1678525) or cinnamic acid to ursolic acid has been shown to enhance its anticancer properties. mdpi.com Similar additions to the bauerenol framework could be explored.

Furthermore, modifications to the A-ring of pentacyclic triterpenoids, such as the introduction of an α,β-unsaturated ketone moiety, have been shown to significantly improve antibacterial and antitumor activities. researchgate.net This suggests that similar modifications to the A-ring of 16alpha-hydroxybauerenol could be a fruitful avenue for the development of more potent analogues.

| Parent Compound | Modification Strategy | Effect on Bioactivity | Reference |

|---|---|---|---|

| Oleanolic Acid/Ursolic Acid | Modification of C-3 hydroxyl group (e.g., to 3-oxo or 3-amino derivatives) | Enhanced anticancer activity | mdpi.com |

| Oleanolic Acid | Modification of C-28 carboxyl group (e.g., esterification, amidation) | Significantly enhanced antitumor activity | cjnmcpu.com |

| Betulinic Acid | Esterification at C-3 | Increased anti-malarial activity | mdpi.com |

| Ursolic Acid/Oleanolic Acid | Introduction of an exocyclic α,β-unsaturated ketone moiety in ring A | Significant improvement in antibacterial and antitumor activity | researchgate.net |

Computational Modeling for SAR Analysis and Pharmacophore Identification

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to betulinic acid derivatives to understand the relationship between their structure and anti-tumor activity. nih.gov These studies provide insights into the favorable steric and electronic properties at different positions of the molecule for enhanced activity. nih.gov Such an approach could be applied to a series of 16alpha-hydroxybauerenol analogues to guide the design of more potent compounds.

Pharmacophore modeling can be used to identify the key chemical features responsible for the biological activity of a molecule. dovepress.com A pharmacophore model for 16alpha-hydroxybauerenol would likely include features such as hydrogen bond donors and acceptors (from the hydroxyl group), hydrophobic regions (from the pentacyclic core), and specific spatial arrangements of these features. This model could then be used to virtually screen large chemical databases for new compounds with similar pharmacophoric features and potential biological activity.

Molecular docking studies can be employed to predict the binding mode of 16alpha-hydroxybauerenol and its analogues within the active site of a target protein. Such studies have been performed on other triterpenes, like bauerenyl acetate (B1210297), to evaluate their binding affinity towards specific receptors. nih.gov By understanding these interactions at a molecular level, modifications can be designed to improve binding and, consequently, biological activity.

Analytical Chemistry Methodologies for 16alpha Hydroxybauerenol Research

Qualitative and Quantitative Analysis in Complex Biological Matrices and Natural Extracts

The initial step in the analysis of 16alpha-Hydroxybauerenol from natural sources, such as plant extracts, or from biological samples involves efficient extraction and sample preparation. The choice of solvent and extraction method is critical and is dictated by the polarity of the target compound. For triterpenoids, a common approach involves extraction with organic solvents of varying polarities, such as methanol (B129727), ethanol, or chloroform, followed by partitioning to remove interfering substances.

Qualitative analysis aims to identify the presence of 16alpha-Hydroxybauerenol. This is often achieved by comparing the chromatographic retention time and mass spectral data of the analyte in a sample to that of a purified standard. High-performance thin-layer chromatography (HPTLC) can also be utilized as a preliminary screening tool.

Quantitative analysis determines the concentration of 16alpha-Hydroxybauerenol in the matrix. This requires the development of validated analytical methods, typically using chromatography or spectroscopy, with appropriate calibration standards and quality controls. The complexity of biological and natural extracts often necessitates extensive sample cleanup to minimize matrix effects, which can interfere with accurate quantification.

Chromatographic Methods for Separation, Identification, and Purity Profiling

Chromatographic techniques are indispensable for the separation of 16alpha-Hydroxybauerenol from other closely related triterpenoids and constituents present in the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile triterpenoids like 16alpha-Hydroxybauerenol. Due to the lack of a strong chromophore in many triterpenoids, detection can be challenging with standard UV-Vis detectors. However, derivatization to introduce a chromophoric or fluorophoric tag can enhance detection sensitivity.

A typical HPLC method for triterpenoid (B12794562) analysis would employ a reversed-phase C18 column with a gradient elution system. The mobile phase often consists of a mixture of water (often with an acid modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

| Parameter | Typical Condition for Triterpenoid Analysis |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis (at low wavelengths, e.g., 200-210 nm), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) |

| Injection Volume | 10 - 20 µL |

This table presents typical starting conditions for the HPLC analysis of triterpenoids, which would require optimization for 16alpha-Hydroxybauerenol.

Gas Chromatography (GC) is suitable for the analysis of volatile compounds or those that can be made volatile through derivatization. Triterpenoids, including 16alpha-Hydroxybauerenol, are generally non-volatile and require derivatization prior to GC analysis. A common derivatization technique is silylation, where active hydrogen atoms in hydroxyl groups are replaced with a trimethylsilyl (TMS) group, increasing the volatility of the compound.

The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically with a non-polar stationary phase.

Spectroscopic Techniques for Detection and Characterization

Spectroscopic techniques are crucial for both the detection and structural elucidation of 16alpha-Hydroxybauerenol.

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for the analysis of complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of triterpenoids. After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and then detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) allows for the selection of a specific parent ion, its fragmentation, and the detection of characteristic product ions, which greatly enhances specificity and allows for confident identification and quantification even at low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of derivatized triterpenoids. Following separation by GC, the analytes are ionized, usually by electron ionization (EI), and the resulting mass spectrum provides a fragmentation pattern that can be used for identification by comparison with spectral libraries or through interpretation.

| Technique | Ionization Source | Key Advantages for Triterpenoid Analysis |

| LC-MS/MS | ESI, APCI | High sensitivity and selectivity, suitable for non-volatile compounds, provides structural information through fragmentation. |

| GC-MS | EI | Provides reproducible fragmentation patterns for library matching, high resolution separation. |

This table summarizes the key features of hyphenated techniques applicable to the analysis of 16alpha-Hydroxybauerenol.

While chromatographic methods are generally preferred for quantification in complex mixtures, spectroscopic methods can be used for the analysis of purified 16alpha-Hydroxybauerenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative NMR (qNMR), can be used for the absolute quantification of a pure compound without the need for a reference standard of the same compound. By integrating the signal of a specific proton of 16alpha-Hydroxybauerenol against the signal of a known amount of an internal standard, the concentration can be accurately determined.

UV-Vis Spectrophotometry , although less specific, can be used for quantification if 16alpha-Hydroxybauerenol exhibits sufficient absorbance at a specific wavelength and the sample matrix is simple and well-defined. A calibration curve would be constructed using standards of known concentration.

Lack of Specific Research Hinders Detailed Analytical Profile of 16alpha-Hydroxybauerenol

Despite a comprehensive search of scientific literature, detailed research and validated analytical methodologies specifically for the chemical compound 16alpha-Hydroxybauerenol are not publicly available. As a result, a thorough scientific article focusing solely on its analytical chemistry, as requested, cannot be generated at this time. The absence of dedicated studies on this particular compound prevents a detailed discussion on the development and validation of robust analytical methods and its application in phytochemical profiling and the standardization of extracts.

While general principles of analytical chemistry are well-established for the analysis of similar natural products, the specific parameters and findings for 16alpha-Hydroxybauerenol remain uninvestigated or unpublished in accessible scientific databases. Method development for a specific compound involves a meticulous process of optimizing techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure accuracy, precision, linearity, and sensitivity. This process, crucial for reliable quantification and identification, has not been documented for 16alpha-Hydroxybauerenol.

Similarly, the application of analytical methods in phytochemical profiling aims to create a comprehensive chemical fingerprint of a plant extract. This allows for the identification and quantification of various constituents, including 16alpha-Hydroxybauerenol, if present. Standardization of extracts, a critical step for ensuring quality and consistency in herbal medicine and other natural products, relies on the accurate measurement of one or more marker compounds. Without established and validated analytical methods, the role of 16alpha-Hydroxybauerenol as a potential marker for standardization cannot be determined.

Further research is required to isolate and characterize 16alpha-Hydroxybauerenol and to develop and validate specific analytical methods for its detection and quantification. Such studies would be foundational for any future applications in phytochemical analysis and the quality control of plant-based products.

Medicinal Chemistry and Therapeutic Development Perspectives

16alpha-Hydroxybauerenol as a Lead Compound or Chemical Probe

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the desired target better. The parent compound, bauerenol (B1667763), has shown significant growth inhibitory and apoptosis-inducing capabilities against hepatocellular carcinoma (HepG2) cells. nih.gov It has been observed to induce cell death with apoptotic features such as membrane blebbing, chromatin condensation, and nuclear fragmentation. nih.gov This inherent cytotoxicity in a cancer cell line positions bauerenol and its derivatives, including 16alpha-Hydroxybauerenol, as potential lead compounds for the development of new anticancer agents.

The introduction of a hydroxyl group at the 16-alpha position of the bauerenol scaffold could modulate its physicochemical properties, such as solubility and hydrogen bonding capacity. This modification could, in turn, influence its interaction with biological targets, potentially enhancing its potency or altering its selectivity.

As a chemical probe, 16alpha-Hydroxybauerenol could be instrumental in elucidating the molecular targets and pathways affected by the bauerenol scaffold. A well-characterized chemical probe is a small molecule that interacts with a specific protein target and can be used to study its function in cells and organisms. The hydroxyl group at the 16-alpha position offers a potential site for the attachment of reporter tags (e.g., fluorophores, biotin) or photoreactive groups for covalent cross-linking, facilitating target identification and validation studies.

Strategies for Optimization of Bioactivity and Pharmacological Properties

To advance 16alpha-Hydroxybauerenol from a lead compound to a clinical candidate, several optimization strategies can be envisioned. These strategies would aim to enhance its bioactivity, selectivity, and pharmacokinetic properties.

Table 1: Potential Strategies for Optimization of 16alpha-Hydroxybauerenol

| Strategy | Rationale | Potential Outcome |

| Modification of the 16alpha-hydroxyl group | The hydroxyl group can be converted to esters, ethers, or carbamates to alter lipophilicity and metabolic stability. | Improved cell permeability, altered target binding affinity, and modified pharmacokinetic profile. |